tert-butyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate

Description

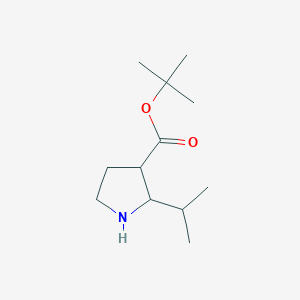

tert-Butyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl ester group* and an isopropyl substituent at positions 3 and 2 of the pyrrolidine ring, respectively. The stereochemistry (2S,3S) confers distinct conformational and reactivity profiles, making it valuable in asymmetric synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

tert-butyl 2-propan-2-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-8(2)10-9(6-7-13-10)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHROVQEXPHTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCN1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the isopropyl group or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The steric hindrance provided by the tert-butyl group can influence the binding affinity and selectivity of the compound. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:

- Core structure : Pyrrolidine ring with tert-butyl ester (position 3) and isopropyl group (position 2).

- Stereochemistry : (2S,3S), influencing diastereoselectivity in reactions.

Analog 1: tert-Butyl Spiro-Pyrrolidine-Oxindole Derivatives (e.g., Compound 330 )

- Core structure : Spiro-pyrrolidine-oxindole with tert-butyl ester and triisopropylsilyl (TIPS) ethynyl groups.

- Key differences :

- Presence of a spiro-indole system enhances rigidity.

- Additional functional groups (e.g., formyl, TIPS-ethynyl) increase steric bulk and electronic complexity.

- Synthesis : Involves OsO4-mediated dihydroxylation and Pb(OAc)4 oxidation, suggesting similar oxidative strategies could apply to the target compound .

Analog 2: tert-Butyl Indole-Pyrrolidine Conjugates (e.g., Compound 8 )

- Core structure : Indole-pyrrolidine fused with a phenanthrene-derived carboxamide.

- Key differences :

- Extended polycyclic framework increases hydrophobicity and metabolic stability.

- The tert-butyl ester is part of a carbamate linkage, altering hydrolysis kinetics compared to a simple ester.

Physicochemical Properties

Notes:

Reactivity and Functionalization

- Ester Hydrolysis : The tert-butyl group in the target compound offers stability under basic conditions, whereas carbamates (e.g., Compound 8) may undergo slower hydrolysis.

- Stereochemical Influence : The (2S,3S) configuration could favor specific transition states in nucleophilic additions, akin to the stereoselective outcomes observed in spiro-pyrrolidine synthesis .

Biological Activity

Tert-butyl (2S,3S)-2-isopropylpyrrolidine-3-carboxylate (CAS No. 2639377-97-0) is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and molecular weight of 213.32 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 213.32 g/mol

- CAS Number : 2639377-97-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structural features allow it to mimic natural substrates, facilitating its role in biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological processes such as neurotransmission.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Neuroprotective Effects : There is emerging evidence that it may have neuroprotective effects, potentially useful in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

1. Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as a novel antibacterial agent.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

2. Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. This was assessed using a model of oxidative stress in neuronal cell lines:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| This compound (10 µM) | 85 |

| This compound (50 µM) | 70 |

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses; however, further investigations are necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.